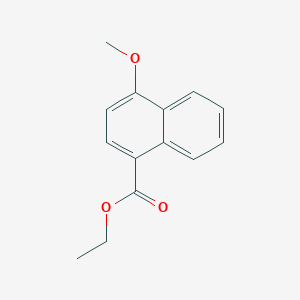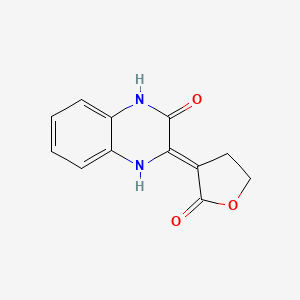![molecular formula C14H26O2 B13768063 1,4-Dioxaspiro[4.11]hexadecane CAS No. 650-06-6](/img/structure/B13768063.png)
1,4-Dioxaspiro[4.11]hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.11]hexadecane is a heterocyclic organic compound with the molecular formula C14H26O2. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.11]hexadecane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This reaction forms a spirocyclic acetal, which is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, often using continuous distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.11]hexadecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1,4-Dioxaspiro[4.11]hexadecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.11]hexadecane involves its interaction with various molecular targets. In biological systems, it can act as a stabilizing agent by forming hydrogen bonds with proteins and nucleic acids, thereby enhancing their stability and activity. In chemical reactions, its spirocyclic structure allows it to act as a versatile intermediate, facilitating the formation of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.5]decan-8-one
- 2,3-dimethyl-1,4-dioxaspiro[4.11]hexadecane
Uniqueness
1,4-Dioxaspiro[4.11]hexadecane stands out due to its larger spirocyclic ring, which imparts greater stability and unique reactivity compared to smaller spirocyclic compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
650-06-6 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26O2/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
InChI Key |
BMFLFTKDKRUVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




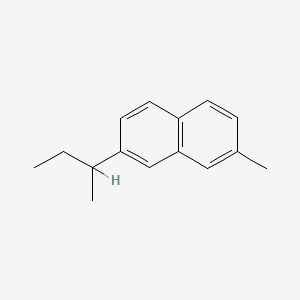

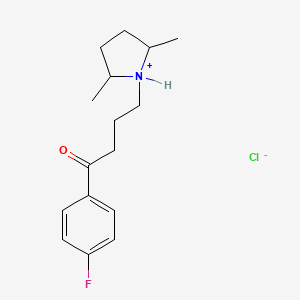

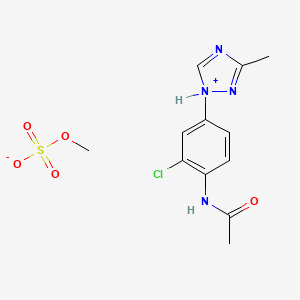
![5-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxylic acid](/img/structure/B13768021.png)
![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)
![3H-Indolium, 2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13768031.png)
![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)
